4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine

CAS No.: 2098133-59-4

Cat. No.: VC3136037

Molecular Formula: C11H17N5

Molecular Weight: 219.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098133-59-4 |

|---|---|

| Molecular Formula | C11H17N5 |

| Molecular Weight | 219.29 g/mol |

| IUPAC Name | 4-(azetidin-1-yl)-6-piperazin-1-ylpyrimidine |

| Standard InChI | InChI=1S/C11H17N5/c1-4-15(5-1)10-8-11(14-9-13-10)16-6-2-12-3-7-16/h8-9,12H,1-7H2 |

| Standard InChI Key | LFDMAIDAQZTORS-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C2=CC(=NC=N2)N3CCNCC3 |

| Canonical SMILES | C1CN(C1)C2=CC(=NC=N2)N3CCNCC3 |

Introduction

Structural Characteristics

Molecular Structure

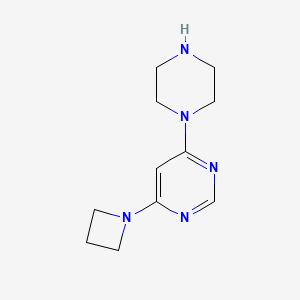

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine consists of a pyrimidine core with two nitrogen-containing heterocyclic substituents. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The azetidin-1-yl group, a four-membered ring containing one nitrogen atom, is attached at position 4, while the piperazin-1-yl group, a six-membered ring containing two nitrogen atoms, is attached at position 6 of the pyrimidine ring .

The molecular structure can be represented by the molecular formula C₁₁H₁₆N₆, with a calculated molecular weight of approximately 232.29 g/mol. The compound contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, with the secondary amine in the piperazine ring also acting as a hydrogen bond donor. This arrangement of functional groups creates a molecule with the potential for multiple interaction points with biological targets.

Physical and Chemical Properties

Based on structural analysis and comparison with related compounds, the following properties can be estimated for 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine:

The compound's basicity would primarily arise from the nitrogen atoms in the piperazine and azetidine rings, potentially enabling salt formation with acids. The aromatic pyrimidine core contributes to the compound's stability and provides a rigid scaffold that positions the substituents in a specific spatial arrangement.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine would likely involve multi-step organic reactions. Based on synthetic approaches for related pyrimidine derivatives, potential synthetic routes may include:

-

Nucleophilic aromatic substitution reactions starting from a dihalopyrimidine (typically 4,6-dichloropyrimidine), with sequential substitution by azetidine and piperazine.

-

Palladium-catalyzed cross-coupling reactions to introduce the heterocyclic substituents to appropriately functionalized pyrimidine precursors.

-

Construction of the pyrimidine ring from smaller building blocks, with the heterocyclic substituents introduced either before or after pyrimidine ring formation.

The choice of synthetic route would depend on factors such as the availability of starting materials, the reactivity of the intermediates, and the desired regioselectivity. Control of reaction conditions, including temperature, solvent, and catalysts, would be critical to achieve high yields and purity.

Key Chemical Reactions

4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine can participate in various chemical reactions, leveraging the reactivity of its constituent functional groups:

These reactions provide potential pathways for the development of derivatives with modified properties, potentially enhancing their biological activities or improving their pharmacokinetic profiles.

Pharmacological Properties

Structure-Activity Relationships

Structure-activity relationship (SAR) considerations for 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine include:

-

Pyrimidine Core: Provides a rigid scaffold that positions the substituents in a specific spatial arrangement, crucial for binding to biological targets.

-

Azetidine Ring: The strained four-membered ring contributes to the compound's three-dimensional structure and may enhance binding affinity through hydrophobic interactions. The nitrogen atom provides a potential hydrogen bond acceptor site .

-

Piperazine Moiety: The six-membered ring with two nitrogen atoms offers multiple sites for hydrogen bonding and ionic interactions. The secondary amine provides a site for further modification to optimize pharmacological properties .

-

Substitution Pattern: The positioning of the substituents at the 4 and 6 positions of the pyrimidine ring may be optimal for specific biological activities, potentially allowing for interactions with multiple binding sites within target proteins .

These structural features collectively influence the compound's binding affinity, selectivity, and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Applications and Research Status

The compound's potential as a JAK inhibitor is particularly noteworthy, as JAK inhibitors have demonstrated efficacy in treating various autoimmune and inflammatory conditions, as well as certain types of cancer .

Research Directions

Current research directions related to compounds like 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine focus on several key areas:

-

Structure Optimization: Development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties through systematic structural modifications .

-

Synthetic Methodology: Investigation of efficient and scalable synthetic methods for the preparation of complex pyrimidine derivatives, potentially enabling access to larger libraries of compounds for biological screening.

-

Mechanism Elucidation: Studies to understand the precise mechanisms by which these compounds interact with biological targets, including crystallographic studies of protein-ligand complexes .

-

Combination Approaches: Exploration of synergistic effects when these compounds are combined with other therapeutic agents, potentially enhancing efficacy or overcoming resistance mechanisms.

These research efforts aim to fully exploit the potential of pyrimidine derivatives as therapeutic agents and chemical tools for studying biological systems.

Analytical Characterization

Identification Methods

The identification and characterization of 4-(Azetidin-1-yl)-6-(piperazin-1-yl)pyrimidine can be achieved using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR would show characteristic signals for the pyrimidine protons (typically in the range of 7-9 ppm) and the protons of the azetidine and piperazine rings (typically in the range of 1.5-4.0 ppm). 13C-NMR would provide information about the carbon framework of the molecule.

-

Mass Spectrometry (MS): Would provide the molecular weight and fragmentation pattern, with an expected molecular ion peak at m/z 232 corresponding to the molecular formula C₁₁H₁₆N₆ .

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=N stretching of the pyrimidine ring and the C-N stretching of the azetidine and piperazine rings.

-

X-ray Crystallography: For crystalline samples, would provide detailed information about the three-dimensional structure, bond lengths, and angles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume